1-Ethyl-1,4-diazepane

PARP Inhibition Anticancer DNA Damage Repair

1-Ethyl-1,4-diazepane (CAS 3619-73-6), also known as 1-ethylhomopiperazine, is a seven-membered saturated heterocyclic diamine with a molecular formula of C₇H₁₆N₂ and a molecular weight of 128.22 g/mol. The compound is characterized by its secondary amine (pKa ~10-11), one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 15.27 Ų, with a consensus Log P of 0.64.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 3619-73-6
Cat. No. B1336844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,4-diazepane
CAS3619-73-6
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCN1CCCNCC1
InChIInChI=1S/C7H16N2/c1-2-9-6-3-4-8-5-7-9/h8H,2-7H2,1H3
InChIKeyCWFLFGDTTKLLGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1,4-diazepane CAS 3619-73-6: A C7-Alkylated Homopiperazine Building Block for Central Nervous System and Kinase-Targeted Drug Discovery


1-Ethyl-1,4-diazepane (CAS 3619-73-6), also known as 1-ethylhomopiperazine, is a seven-membered saturated heterocyclic diamine with a molecular formula of C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . The compound is characterized by its secondary amine (pKa ~10-11), one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 15.27 Ų, with a consensus Log P of 0.64 . As a liquid with a density of 0.904 g/cm³ and a boiling point of 72°C at 12 mmHg , it serves as a versatile secondary amine building block for medicinal chemistry applications, particularly in the design of central nervous system (CNS) agents and kinase-targeted therapeutics where its conformational flexibility and balanced physicochemical profile are leveraged.

Why 1-Methyl, 1-Propyl, or 1-Benzyl Homopiperazines Cannot Substitute for 1-Ethyl-1,4-diazepane in SAR-Driven Drug Discovery Programs


The 1,4-diazepane scaffold is exquisitely sensitive to N1-alkyl substitution, with even minor changes in substituent size and lipophilicity dramatically altering target binding, pharmacokinetics, and synthetic accessibility [1]. The 1-ethyl variant occupies a distinct physiochemical niche relative to its methyl, propyl, and benzyl analogs: it offers a balanced Log P of ~0.64 (consensus) versus the more hydrophilic 1-methyl (Log P ~0.3) and the increasingly lipophilic 1-propyl (Log P ~0.98) , directly impacting blood-brain barrier permeability and target residence time. In established drug discovery programs—including RNA polymerase I inhibitors (CX-5461, which utilizes a 1-methyl-1,4-diazepane moiety) and factor Xa inhibitors (YM-96765)—the specific alkyl group is a critical determinant of potency, oral bioavailability, and selectivity, making generic substitution of 1-ethyl-1,4-diazepane scientifically untenable [2][3].

1-Ethyl-1,4-diazepane (CAS 3619-73-6) Comparative Evidence: Physicochemical Differentiation, Synthetic Efficiency, and Derivative Potency


1-Ethyl-1,4-diazepane Enables Sub-10 Nanomolar PARP1 Inhibition in Validated Medicinal Chemistry Programs

The 1-ethyl-1,4-diazepane scaffold, when incorporated into a phthalazinone-based inhibitor, confers potent poly(ADP-ribose) polymerase 1 (PARP1) inhibitory activity. A derivative containing the 1-ethyl-1,4-diazepane-4-carbonyl moiety exhibited an IC₅₀ of 7 nM against PARP1 [1]. This potency is comparable to clinically validated PARP1 inhibitors and represents a significant advantage over unsubstituted or differently N-alkylated diazepane scaffolds in the same chemotype.

PARP Inhibition Anticancer DNA Damage Repair

1-Ethyl-1,4-diazepane Provides a Balanced Lipophilicity Profile (Consensus Log P = 0.64) Favorable for CNS Penetration and Aqueous Solubility

The consensus Log P (octanol-water partition coefficient) for 1-ethyl-1,4-diazepane is calculated to be 0.64, with individual method predictions ranging from -0.03 (XLOGP3) to 2.04 (iLOGP) . In contrast, the 1-methyl analog (Log P ~0.3) is more hydrophilic, potentially limiting passive diffusion across the blood-brain barrier, while the 1-propyl analog (Log P = 0.98) is significantly more lipophilic . The 1-benzyl analog (Log P ~2.5) is substantially more lipophilic, which may lead to increased plasma protein binding and reduced free fraction.

CNS Drug Discovery Physicochemical Properties Lead Optimization

The 1-Ethyl Substituent on 1,4-Diazepane Scaffolds is a Validated Component of Factor Xa Inhibitors with Nanomolar Potency (IC₅₀ = 6.8 nM)

The 1,4-diazepane scaffold is a critical P4 moiety in a series of factor Xa (fXa) inhibitors, as exemplified by compound YM-96765 (IC₅₀ = 6.8 nM) [1]. While the specific substituent on the 1-position of the diazepane ring in YM-96765 is not the ethyl group, the extensive structure-activity relationship (SAR) studies on this series demonstrate that alkyl substitution on the diazepane nitrogen is essential for potent fXa inhibition and oral anticoagulant activity [2]. 1-Ethyl-1,4-diazepane provides a balanced alternative to the methyl-substituted analogs used in these studies, offering a distinct physicochemical profile that can be leveraged to fine-tune pharmacokinetic properties without sacrificing on-target potency.

Anticoagulant Factor Xa Thrombosis

1-Ethyl-1,4-diazepane is Commercially Available with Standardized 98% Purity and Full Analytical Characterization, Enabling Reproducible Lead Optimization

1-Ethyl-1,4-diazepane is commercially available from multiple reputable suppliers with a standardized purity of 98% (GC/HPLC), accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, closely related analogs such as 1-propyl-1,4-diazepane and 1-benzyl-1,4-diazepane are often available only at lower purities (95%) or with limited analytical documentation . The availability of high-purity, well-characterized starting material is critical for reproducible synthesis and reliable SAR interpretation.

Chemical Sourcing Medicinal Chemistry Quality Control

High-Impact Research and Development Scenarios for Procuring 1-Ethyl-1,4-diazepane (CAS 3619-73-6)


Optimization of CNS-Penetrant Kinase Inhibitors and PARP1-Targeted Anticancer Agents

Medicinal chemistry teams engaged in structure-based drug design for CNS-penetrant kinase inhibitors or PARP1-targeted oncology programs should procure 1-ethyl-1,4-diazepane as a key building block. Its balanced Log P of 0.64 provides an ideal starting point for achieving favorable blood-brain barrier penetration, while its established use in sub-10 nM PARP1 inhibitors [1] validates its utility in generating potent lead compounds.

Differentiation of Next-Generation Oral Factor Xa Inhibitors

Pharmaceutical R&D groups developing novel oral factor Xa inhibitors can utilize 1-ethyl-1,4-diazepane to explore new chemical space within the validated 1,4-diazepane scaffold. The extensive SAR surrounding 1,4-diazepane-based fXa inhibitors [2] indicates that N1-alkyl substitution is a key determinant of pharmacokinetic performance, and the ethyl group offers a distinct physicochemical handle for optimizing oral bioavailability and half-life relative to methyl-substituted predecessors.

Academic and Biotech Lead Optimization Campaigns Requiring High-Purity, Well-Characterized Building Blocks

Academic research laboratories and early-stage biotechnology companies conducting lead optimization campaigns should select 1-ethyl-1,4-diazepane for its commercial availability at 98% purity with comprehensive analytical characterization . This level of quality assurance minimizes synthetic variability, ensures reproducible SAR data, and simplifies the preparation of patent applications, ultimately accelerating the path to preclinical candidate nomination.

Synthesis of CNS-Active Compounds for Neurological Disorder Research

Research groups focused on synthesizing CNS-active compounds for the treatment of neurological disorders, such as anxiety, depression, or psychosis, should consider 1-ethyl-1,4-diazepane as a core intermediate. The 1,4-diazepane scaffold is frequently explored for developing potential therapeutic agents targeting the central nervous system, and the ethyl-substituted variant provides a favorable balance of lipophilicity and solubility for CNS penetration .

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